6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine
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Overview
Description
6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine typically involves multiple steps, starting with the preparation of the key intermediates. The process often begins with the synthesis of 5-cyclopropyl-1,3,4-thiadiazol-2-amine, which is then reacted with piperidine derivatives under controlled conditions to form the piperidin-4-yl intermediate. This intermediate is further reacted with 4-ethyl-3-methylpyridazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-1,3,4-thiadiazol-2-amine: A precursor in the synthesis of the target compound.
1,3,4-Thiadiazole Derivatives: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties .
Uniqueness
6-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-4-ethyl-3-methylpyridazine stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H25N5OS |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-cyclopropyl-5-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H25N5OS/c1-3-14-10-16(20-19-12(14)2)24-11-13-6-8-23(9-7-13)18-22-21-17(25-18)15-4-5-15/h10,13,15H,3-9,11H2,1-2H3 |
InChI Key |
IQPAAFJYACRMIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NN=C(S3)C4CC4 |
Origin of Product |
United States |
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